Structural Conservation of the Pharmacophore: Direct Comparison of Cyclopropanecarboxamide vs. Alternative 2-Amino Substituents
The target compound retains the exact cyclopropanecarboxamide pharmacophore present in filgotinib (GLPG0634). In contrast, the most closely related commercial intermediate, Filgotinib Impurity 5 (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, CAS 1010120-55-4), bears a free 2-amino group rather than the cyclopropanecarboxamide [1]. Selection of the amine intermediate necessitates an additional acylation step with cyclopropanecarbonyl chloride to install the pharmacophore, introducing a unit operation, increasing process mass intensity, and creating a new impurity control point [2]. The target compound eliminates this step entirely, serving as a direct precursor that requires only the C5 Suzuki coupling to reach the final API.
| Evidence Dimension | Number of synthetic steps to filgotinib from intermediate |
|---|---|
| Target Compound Data | 1 step (Suzuki coupling at C5) [1] |
| Comparator Or Baseline | Filgotinib Impurity 5 (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, CAS 1010120-55-4): 2 steps (acylation then Suzuki coupling) [2] |
| Quantified Difference | Eliminates 1 synthetic step, reducing process mass intensity and potential impurity formation |
| Conditions | Filgotinib synthetic route as disclosed in EP 2445911 / CN 102482273 |
Why This Matters
Reducing synthetic steps directly correlates with higher throughput, lower cost of goods, and simplified regulatory impurity qualification, making the target compound the preferable starting point for convergent API manufacturing.
- [1] SynZeal. Filgotinib Impurity 5. Chemically 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine. CAS 1010120-55-4. View Source
- [2] Drug Synthesis Database. FILGOTINIB route. Compound V: 2-amino-5-bromo[1,2,4]triazolo[1,5-a]pyridine; Compound VII: N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide. View Source
